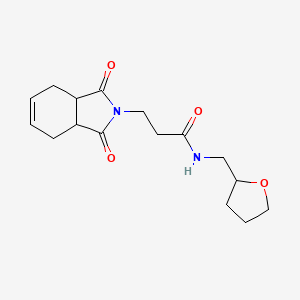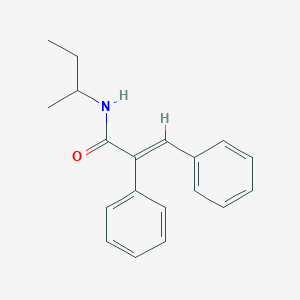
N-(2,3-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dichlorophenyl)-N'-(5-methyl-2-pyridinyl)urea, commonly known as Diuron, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1950s and has since become a popular herbicide due to its effectiveness and low cost. Diuron is a member of the urea family of herbicides, which work by inhibiting photosynthesis in plants.
Mécanisme D'action
Diuron works by inhibiting photosynthesis in plants. Specifically, it inhibits the electron transport chain in photosystem II, which is essential for the production of ATP and NADPH. This results in a disruption of the normal photosynthetic process, leading to the death of the plant.
Biochemical and Physiological Effects:
Diuron has been shown to have a low toxicity to mammals and birds. However, it can have negative effects on aquatic organisms, such as fish and invertebrates, if it enters water bodies. This is because Diuron can persist in the environment and accumulate in the tissues of these organisms, leading to toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
Diuron is a widely used herbicide in agriculture, and its efficacy and low cost make it an attractive option for researchers studying plant growth and development. However, its potential negative effects on aquatic organisms mean that caution should be taken when using Diuron in lab experiments that involve water.
Orientations Futures
1. Further research is needed to understand the long-term effects of Diuron on the environment and on human health.
2. Studies should be conducted to determine the optimal dosage and application methods for Diuron in agriculture to minimize its negative effects on the environment.
3. Research should be conducted to develop alternative herbicides that are more environmentally friendly and have fewer negative effects on aquatic organisms.
4. The mechanism of action of Diuron should be further studied to better understand how it inhibits photosynthesis in plants.
5. The potential use of Diuron in combination with other herbicides should be explored to improve its efficacy and reduce its negative effects on the environment.
Méthodes De Synthèse
Diuron can be synthesized by reacting 2,3-dichloroaniline with methyl isocyanate and 2-pyridylamine. This reaction produces Diuron as a white crystalline solid, which is then purified and used as a herbicide.
Applications De Recherche Scientifique
Diuron has been extensively studied for its use as a herbicide in agriculture. It has been shown to be effective in controlling the growth of a wide range of weeds, including grasses and broadleaf weeds. Diuron is also used in non-agricultural applications, such as controlling the growth of algae in water bodies.
Propriétés
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-5-6-11(16-7-8)18-13(19)17-10-4-2-3-9(14)12(10)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSSKCSQBLCOBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=C(C(=CC=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[rel-(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]methyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5300011.png)
![rel-(4aS,8aR)-6-[(cis-4-aminocyclohexyl)methyl]-1-(3-methoxypropyl)octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5300017.png)
![N-cyclopentyl-2-methyl-4-morpholin-4-yl-5,6,8,9-tetrahydro-7H-pyrimido[4,5-d]azepine-7-carboxamide](/img/structure/B5300022.png)

![2-[5-(diphenylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5300054.png)
![1-[2-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-(pyridin-2-ylmethyl)methanamine](/img/structure/B5300061.png)


![ethyl 5-[(benzylamino)carbonyl]-1H-imidazole-4-carboxylate](/img/structure/B5300103.png)
![5-({3-[(4-fluorophenyl)amino]-1-piperidinyl}methyl)-N-methyl-2-furamide dihydrochloride](/img/structure/B5300121.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![2-methyl-4-(4-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5300143.png)